![molecular formula C25H33N3O5 B2434226 3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-36-6](/img/structure/B2434226.png)
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Description
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as TMIEMB, is a synthetic compound that has gained significant attention in scientific research. TMIEMB is a benzamide derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization for Corrosion Inhibition : This compound has been synthesized and characterized for its potential application in inhibiting corrosion of mild steel in acidic media, as discussed in the study by Aouine et al. (2011) Synthesis and characterization of novel 5-substituted tetrazoles having an inhibiting activity of corrosion for mild steel in the acidic media.
Anticancer Activity Studies : A series of novel trimethoxyphenylquinoline hybrids, including derivatives of the mentioned compound, have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, as described by Wu et al. (2020) Design, Synthesis and Anticancer Activity Studies of Novel Trimethoxyphenyl-quinoline Derivatives.
Sigma-2 Receptor Probe in Cancer Research : Xu et al. (2005) explored the use of benzamide analogues, similar in structure to the compound , as sigma-2 receptor probes, which are valuable in cancer research N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe.
Pharmacokinetics and Anti-fibrosis Drug Potential : Kim et al. (2008) investigated a related compound, an ALK5 inhibitor, for its pharmacokinetics, metabolism, and potential as an anti-fibrosis drug Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-27-8-7-18-13-17(5-6-20(18)27)21(28-9-11-33-12-10-28)16-26-25(29)19-14-22(30-2)24(32-4)23(15-19)31-3/h5-6,13-15,21H,7-12,16H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVIWWXNBJZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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